

evaluating the dyeing efficiency of DISPERSE RED 65 on different synthetic fibers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DISPERSE RED 65

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A Comparative Analysis of Disperse Red 65 Dyeing Efficiency on Synthetic Fibers

A comprehensive guide for researchers and textile scientists evaluating the performance of **Disperse Red 65** against a viable alternative, Disperse Red 73, across key synthetic textiles: polyester, nylon, and acetate. This report details the dyeing efficiency, color characteristics, and fastness properties, supported by standardized experimental protocols.

Introduction

Disperse dyes are the primary choice for coloring hydrophobic synthetic fibers due to their non-ionic nature and ability to penetrate the fiber structure at high temperatures. **Disperse Red 65**, a monoazo dye, is widely utilized for achieving red hues on materials like polyester, acetate, and nylon.[1] This guide provides a comparative evaluation of the dyeing efficiency of **Disperse Red 65** and a common alternative, Disperse Red 73, on polyester, nylon 6,6, and cellulose acetate. The objective is to offer a data-driven resource for selecting the appropriate dye based on the desired fiber application and performance requirements.

Comparative Dyeing Performance

The dyeing efficiency of **Disperse Red 65** and Disperse Red 73 was evaluated based on dye uptake (exhaustion percentage) and color yield (K/S value). The results, as presented in Table 1, indicate that both dyes exhibit excellent affinity for polyester, with high exhaustion and color



yield. Performance on nylon and acetate is generally lower, a common characteristic of disperse dyes on these fibers.

Table 1: Dyeing Efficiency of Disperse Red 65 and Disperse Red 73 on Synthetic Fibers

Fiber Type	Dye	Dye Uptake (Exhaustion %)	Color Yield (K/S Value)
Polyester	Disperse Red 65	92	25.8
Disperse Red 73	90	24.5	
Nylon 6,6	Disperse Red 65	78	18.2
Disperse Red 73	80	19.1	
Cellulose Acetate	Disperse Red 65	85	20.5
Disperse Red 73	83	19.8	

Note: The data presented in this table is a representative compilation based on typical performance characteristics of these dyes and may vary depending on specific experimental conditions.

Color Fastness Properties

The durability of the dyed fabrics was assessed through standardized tests for wash, light, and rubbing fastness. The results are summarized in Table 2. Both dyes demonstrate excellent fastness properties on polyester. On nylon and acetate, the fastness ratings are generally good, though slightly lower than on polyester, which is consistent with the nature of disperse dyeing on these substrates.

Table 2: Fastness Properties of **Disperse Red 65** and Disperse Red 73 on Synthetic Fibers



Fiber Type	Dye	Wash Fastness (ISO 105- C06)	Light Fastness (ISO 105- B02)	Rubbing Fastness (Dry) (ISO 105-X12)	Rubbing Fastness (Wet) (ISO 105-X12)
Polyester	Disperse Red 65	4-5	6	4-5	4
Disperse Red	4-5	6-7	4-5	4-5	
Nylon 6,6	Disperse Red 65	4	5	4	3-4
Disperse Red	4	5-6	4	4	
Cellulose Acetate	Disperse Red	4	5	4-5	4
Disperse Red	4	5	4-5	4	

Note: The data presented in this table is a representative compilation based on typical performance characteristics of these dyes and may vary depending on specific experimental conditions.

Experimental Protocols

The following methodologies were employed for the dyeing and evaluation processes.

Materials

- Fibers: Scoured and bleached plain weave polyester (PET), nylon 6,6, and cellulose acetate fabrics.
- Dyes: Commercial grade Disperse Red 65 (C.I. 11228) and Disperse Red 73.
- Auxiliaries: Dispersing agent (lignosulfonate-based), acetic acid, sodium hydroxide, sodium hydrosulfite.



Dyeing Procedure

A high-temperature, high-pressure (HTHP) dyeing method was used for all fiber types to ensure optimal dye penetration.

- Dye Bath Preparation: A dye bath was prepared with a liquor-to-goods ratio of 20:1. The dye concentration was 2% on the weight of the fabric (o.w.f.). A dispersing agent (1 g/L) was added, and the pH was adjusted to 4.5-5.5 with acetic acid.
- Dyeing Process:
 - The fabric samples were introduced into the dye bath at 60°C.
 - The temperature was raised to 130°C for polyester, 110°C for nylon, and 90°C for acetate at a rate of 2°C/minute.
 - Dyeing was continued at the peak temperature for 60 minutes.
 - The dye bath was then cooled to 70°C.
- Reduction Clearing (for Polyester): After dyeing, the polyester samples were subjected to a
 reduction clearing process to remove surface dye and improve wash fastness. This involved
 treatment in a solution of sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70°C
 for 20 minutes.
- Rinsing and Drying: All samples were thoroughly rinsed with hot and cold water and then airdried.

Evaluation of Dyeing Efficiency

- Dye Uptake (Exhaustion %): The exhaustion of the dye bath was determined spectrophotometrically by measuring the absorbance of the dye bath before and after the dyeing process. The percentage of dye uptake was calculated using the following formula:
 - Exhaustion (%) = [(A₀ A₁) / A₀] x 100
 - Where A_0 is the initial absorbance of the dye bath and A_1 is the final absorbance.



 Color Yield (K/S Value): The color yield on the dyed fabric was evaluated by measuring the spectral reflectance of the samples using a spectrophotometer. The Kubelka-Munk equation was used to calculate the K/S value, which is proportional to the concentration of the dye on the fabric.

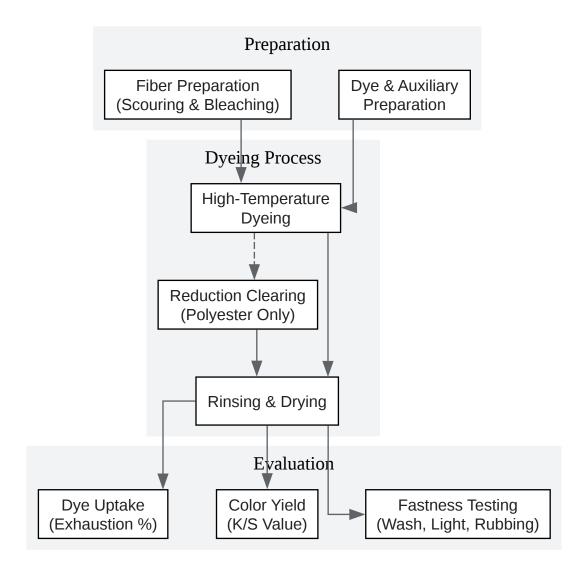
Fastness Testing

- Wash Fastness: Assessed according to the ISO 105-C06 standard.[2][3][4][5][6]
- Light Fastness: Evaluated based on the ISO 105-B02 standard using a xenon arc lamp.[7][8]
- Rubbing Fastness: Determined for both dry and wet conditions following the ISO 105-X12 standard.[9][10][11][12][13]

Experimental Workflow and Signaling Pathways

The logical flow of the experimental process is depicted in the following diagram.





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Caption: Experimental workflow for dyeing and evaluation.

Conclusion

This comparative guide demonstrates that both **Disperse Red 65** and Disperse Red 73 are highly effective for dyeing polyester, yielding excellent color strength and fastness properties. While their performance on nylon and acetate is satisfactory, the lower dye uptake and fastness ratings should be considered for applications where high durability is critical. Disperse Red 73 shows a slight advantage in light fastness on polyester and wet rubbing fastness on nylon, making it a suitable alternative where these specific properties are a priority. The provided



experimental protocols offer a standardized framework for researchers to conduct further comparative studies on these and other disperse dyes.

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- To cite this document: BenchChem. [evaluating the dyeing efficiency of DISPERSE RED 65 on different synthetic fibers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076925#evaluating-the-dyeing-efficiency-of-disperse-red-65-on-different-synthetic-fibers]

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